3,4-Difluorobenzylamine hydrochloride
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Overview
Description
3,4-Difluorobenzylamine hydrochloride is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzylamine hydrochloride can be synthesized through several methods. One common approach involves the condensation of 3,4-difluorobenzylamine with glyoxal, yielding hexabenzyl substituted hexaazaisowurtzitanes . The reaction typically requires specific conditions such as controlled temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding aldehydes or ketones, while substitution reactions can produce various substituted benzylamine derivatives .
Scientific Research Applications
3,4-Difluorobenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3,4-difluorobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: This compound shares a similar structure but with a single fluorine atom at the para position.
2,4-Difluorobenzylamine: This compound has two fluorine atoms at the ortho and para positions.
4-Chlorobenzylamine: This compound has a chlorine atom instead of fluorine at the para position.
Uniqueness
3,4-Difluorobenzylamine hydrochloride is unique due to the presence of two fluorine atoms at the meta and para positions, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(3,4-difluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXTXYTFQRWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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